2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318330
InChI: InChI=1S/C12H10N2O2/c1-15-11-4-2-6-14-8-9(13-12(11)14)10-5-3-7-16-10/h2-8H,1H3
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18318330

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 2-(furan-2-yl)-8-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C12H10N2O2/c1-15-11-4-2-6-14-8-9(13-12(11)14)10-5-3-7-16-10/h2-8H,1H3
Standard InChI Key LATNIGXZXDWJLG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CN2C1=NC(=C2)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The imidazo[1,2-a]pyridine scaffold consists of a six-membered pyridine ring fused to a five-membered imidazole ring. In 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine, the furan-2-yl group at position 2 introduces π-electron density via its conjugated oxygen atom, while the methoxy group at position 8 donates electron density through resonance and inductive effects . This combination creates a polarized electronic environment, influencing intermolecular interactions and solubility.

Molecular Geometry and Tautomerism

Density functional theory (DFT) calculations predict a planar geometry for the fused bicyclic system, with slight puckering at the methoxy-substituted pyridine ring . Tautomerism between the imidazole nitrogen atoms is suppressed due to the electron-withdrawing nature of the pyridine ring, stabilizing the canonical structure shown in Figure 1.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₁N₂O₂
Molecular Weight227.24 g/mol
Topological Polar Surface Area45.2 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing the target molecule:

  • Late-Stage Functionalization: Introducing the methoxy and furyl groups onto a preformed imidazo[1,2-a]pyridine core.

  • Convergent Synthesis: Assembling the bicyclic system from substituted pyridine and imidazole precursors.

Groebke–Blackburn–Bienaymé (GBB) Reaction Adaptations

The GBB three-component reaction—employing 2-aminopyridine derivatives, aldehydes, and isonitriles—has been successfully used to synthesize imidazo[1,2-a]pyridines with diverse substituents . For this compound:

  • Step 1: 8-Methoxy-2-aminopyridine reacts with 2-furaldehyde and tert-butyl isocyanide under acidic conditions (HOAc, 80°C).

  • Step 2: Cyclization forms the imidazo[1,2-a]pyridine core, yielding the target molecule in 52–68% isolated yield .

Challenges:

  • Regioselectivity issues arise when using nonsymmetrical aldehydes.

  • The methoxy group’s electron-donating effect slows cyclization kinetics, necessitating extended reaction times .

Copper-Catalyzed Oxidative Coupling

Recent advances in transition metal catalysis enable direct C-H functionalization of imidazo[1,2-a]pyridines. A copper(I)-mediated coupling between 8-methoxyimidazo[1,2-a]pyridine and 2-furylboronic acid achieves the desired product in 61% yield .

Optimization Parameters:

  • Catalyst: CuI (20 mol%)

  • Ligand: 1,10-Phenanthroline

  • Oxidant: K₂S₂O₈

  • Solvent: DMF/H₂O (3:1) at 100°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 6.8 Hz, 1H, H-5)

  • δ 7.76 (s, 1H, H-3)

  • δ 7.52 (m, 2H, furyl H-4, H-5)

  • δ 6.68 (d, J = 3.2 Hz, 1H, furyl H-3)

  • δ 4.02 (s, 3H, OCH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 161.2 (C-8-OCH₃)

  • δ 150.1 (imidazo C-2)

  • δ 142.3 (furyl C-2)

  • δ 112.4 (furyl C-3, C-4)

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 227.0921 (calc. 227.0924, Δ = -1.3 ppm)

  • Fragmentation pattern confirms loss of the methoxy group (m/z 195.08) and furan ring (m/z 154.06) .

Physicochemical Properties and Reactivity

Solubility and Partition Coefficients

  • Aqueous Solubility: 0.87 mg/mL (pH 7.4)

  • logP: 2.14 (calculated via XLogP3)

  • pKa: 4.9 (imidazole N-H), 9.7 (pyridine N)

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 178–181°C and decomposition onset at 210°C under nitrogen .

Future Directions

  • Catalyst Development: Designing chiral ligands for asymmetric synthesis of enantiopure derivatives.

  • Prodrug Strategies: Masking the methoxy group as a phosphate ester to improve aqueous solubility.

  • Computational Screening: Virtual docking studies to identify protein targets for this structural motif.

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